molecular formula C8H9NOS B13901243 Ethanone, 1-[6-(methylthio)-3-pyridinyl]- CAS No. 828276-48-8

Ethanone, 1-[6-(methylthio)-3-pyridinyl]-

Cat. No.: B13901243
CAS No.: 828276-48-8
M. Wt: 167.23 g/mol
InChI Key: LNQOQKWARJEFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Architectures in Synthetic and Biological Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of both synthetic and biological chemistry. rsc.orgnih.gov As an isostere of benzene (B151609), it serves as a fundamental building block in the creation of a vast array of pharmaceuticals and agrochemicals. rsc.orgnih.gov The nitrogen atom within the pyridine ring imparts distinct properties, including basicity and the ability to participate in hydrogen bonding, which are crucial for molecular interactions with biological targets. nih.gov This has led to the incorporation of the pyridine scaffold into more than 7,000 drug molecules of medicinal importance. rsc.orgnih.gov

In the realm of biological systems, pyridine derivatives are integral to essential natural products, vitamins, and coenzymes. rsc.org Notable examples include nicotine, pyridoxine (B80251) (a form of Vitamin B6), and the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) coenzymes, which are vital for redox reactions in metabolism. rsc.orgnih.gov The versatility of the pyridine core allows it to be a key pharmacophore in drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netresearchgate.net The prevalence of this scaffold in FDA-approved drugs underscores its significance in medicinal chemistry. nih.govnih.gov

Strategic Importance of Methylthio Moieties in Molecular Design and Transformations

The methylthio group (-SCH₃), also known as a methylsulfanyl group, is a strategically important functional group in molecular design and chemical synthesis. Its inclusion in a molecule can significantly influence physicochemical properties such as lipophilicity and metabolic stability. nih.govresearchgate.net In drug design, the methyl group itself can play a crucial role in modulating a molecule's interaction with biological targets, sometimes leading to dramatic increases in potency—a phenomenon often referred to as the "magic methyl" effect. researchgate.netnih.gov

From a synthetic standpoint, the methylthio group is a versatile intermediate. acs.org The sulfur atom can be readily oxidized to form sulfoxides and sulfones, which can alter the electronic properties of the molecule and introduce new functionalities. acs.org This transformative potential makes methylthio-containing compounds valuable precursors in the synthesis of more complex molecules. chemneo.com Furthermore, methylthio groups can act as activating groups in certain chemical reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org They are found in various pharmaceuticals and agrochemicals, serving as key structural motifs or as intermediates in their synthesis. acs.orgchemneo.com

Structural Framework of Ethanone (B97240), 1-[6-(methylthio)-3-pyridinyl]- within Related Acetylpyridine Derivatives

Ethanone, 1-[6-(methylthio)-3-pyridinyl]- belongs to the family of acetylpyridines, which are characterized by an acetyl group (-COCH₃) attached to a pyridine ring. The position of the acetyl group and the nature of other substituents on the pyridine ring define the specific properties and reactivity of each derivative. The parent compounds, 2-acetylpyridine (B122185), 3-acetylpyridine, and 4-acetylpyridine, are common starting materials and intermediates in organic synthesis. researchgate.netresearchgate.net

The subject compound is a derivative of 3-acetylpyridine, with a methylthio group at the 6-position of the pyridine ring. This substitution pattern influences the electronic distribution within the aromatic ring and the chemical reactivity of both the pyridine nitrogen and the acetyl group. Research on acetylpyridine derivatives has explored their synthesis, characterization, and application in various fields, including the development of metal complexes and compounds with potential biological activities. scielo.brnih.gov Structure-activity relationship (SAR) studies on related compounds, such as certain thiosemicarbazones derived from acetylpyridines, have been conducted to understand how molecular structure influences biological function. acs.org

Table 1: Physicochemical Properties of Ethanone, 1-[6-(methylthio)-3-pyridinyl]-
PropertyValue
Molecular FormulaC₈H₉NOS
Molecular Weight167.23 g/mol
CAS Number301689-13-8

Overview of Current Research Trajectories Involving Structurally Similar Compounds

Current research involving compounds structurally similar to Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is multifaceted, spanning medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, there is a continued focus on synthesizing and evaluating novel substituted pyridine derivatives for a wide range of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties. wisdomlib.orgnih.govnih.gov

The synthesis of complex molecules often relies on intermediates that possess specific functional groups. For instance, compounds related to Ethanone, 1-[6-(methylthio)-3-pyridinyl]- have been identified as intermediates in the synthesis of COX-2 inhibitors, which are a class of anti-inflammatory drugs. wipo.intgoogle.comgoogle.com Specifically, a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a key intermediate for such pharmaceuticals. wipo.intgoogle.com The synthesis of this and similar molecules often involves the condensation of a substituted phenylacetonitrile (B145931) with a nicotinic ester derivative. google.comquickcompany.in

Furthermore, research into the synthetic utility of acetylpyridine derivatives continues to evolve. New methods for the functionalization of these molecules are being developed to create libraries of compounds for biological screening and to serve as building blocks for more complex chemical structures. researchgate.netresearcher.life The combination of a pyridine ring and a sulfur-containing moiety also opens up possibilities for their use as ligands in coordination chemistry and catalysis.

Table 2: Related Research Compounds and Their Significance
Compound NameContext/SignificanceReference
1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanoneIntermediate in the synthesis of Etoricoxib, a COX-2 inhibitor. chemicalbook.com
3-2-(4-methylthio)phenyl)acetylpyridinePrecursor that is oxidized to form an intermediate for COX-2 inhibitors. wipo.intgoogle.com
1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanoneIntermediate formed during the synthesis of COX-2 inhibitor precursors. lookchem.comchemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

828276-48-8

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-(6-methylsulfanylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H9NOS/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3

InChI Key

LNQOQKWARJEFRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)SC

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Design for Ethanone, 1 6 Methylthio 3 Pyridinyl

Established Synthetic Pathways for the Ethanone (B97240), 1-[6-(methylthio)-3-pyridinyl]- Scaffold

The construction of the Ethanone, 1-[6-(methylthio)-3-pyridinyl]- scaffold can be approached through several strategic disconnections. The primary routes that have been explored involve the formation of the carbon-carbon bond between the pyridine (B92270) ring and the ethanone moiety, or the derivatization of a pre-functionalized pyridine precursor.

Palladium-Catalyzed Coupling Approaches (e.g., Suzuki, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for the direct synthesis of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- via these methods are not extensively documented in the public domain, the principles of these reactions can be applied to the strategic design of a synthetic route.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. nih.govresearchgate.netnih.gov A plausible Suzuki approach to the target molecule could involve the coupling of a 3-acetylpyridinyl boronic acid or ester with a 2-halo-5-(methylthio)pyridine derivative, or conversely, the coupling of a (6-(methylthio)pyridin-3-yl)boronic acid with an acetylating agent. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov

The Negishi coupling offers an alternative C-C bond-forming strategy, utilizing an organozinc reagent and an organic halide. wikipedia.orgorganic-chemistry.orgorgsyn.org This method is known for its high functional group tolerance and reactivity. wikipedia.org A potential Negishi route could involve the reaction of a 3-acetylpyridinylzinc halide with a 2-halo-5-(methylthio)pyridine, or the coupling of a (6-(methylthio)pyridin-3-yl)zinc halide with a suitable acetylating electrophile.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govlibretexts.orgwikipedia.org While not directly applicable to the formation of the ethanone moiety, it could be a key step in the synthesis of a precursor, for instance, in the introduction of an amino group that could later be converted to the desired functionality.

The general conditions for these palladium-catalyzed reactions are summarized in the table below.

Reaction Typical Substrates Catalyst/Ligand Base Solvent
Suzuki-MiyauraAryl/heteroaryl halides and boronic acids/estersPd(PPh₃)₄, Pd(OAc)₂/SPhos, etc.K₂CO₃, Cs₂CO₃, K₃PO₄Toluene (B28343), Dioxane, DMF
NegishiAryl/heteroaryl halides and organozinc reagentsPd(PPh₃)₄, Pd(dppf)Cl₂-THF, DMF
Buchwald-HartwigAryl/heteroaryl halides and aminesPd(OAc)₂, Pd₂(dba)₃/BINAP, XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane

Friedel-Crafts Acylation Strategies Utilizing Substituted Pyridine and Benzyl Derivatives

Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comyoutube.com However, the direct acylation of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the formation of a complex between the nitrogen atom and the Lewis acid catalyst. youtube.com

Despite these challenges, Friedel-Crafts acylation of activated pyridine derivatives or the use of modified reaction conditions can be a viable strategy. For the synthesis of Ethanone, 1-[6-(methylthio)-3-pyridinyl]-, a hypothetical Friedel-Crafts approach could involve the acylation of a 2-(methylthio)pyridine (B99088) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride. sigmaaldrich.com The regioselectivity of this reaction would be a critical factor to consider.

Alternatively, an intramolecular Friedel-Crafts reaction could be envisioned from a suitably substituted precursor. The general mechanism for a Friedel-Crafts acylation is depicted below.

Step Description
1Formation of the acylium ion electrophile from the acyl halide and Lewis acid.
2Nucleophilic attack of the aromatic ring on the acylium ion.
3Deprotonation to restore aromaticity.

Multi-Step Conversions from Precursors (e.g., 4-(methylthio)benzyl alcohol, 6-methylnicotinic ester)

A well-documented and industrially relevant approach to a closely related analog of the target compound involves a multi-step synthesis starting from readily available precursors. google.comgoogle.com This pathway provides a reliable and scalable route to the core structure.

The initial step in this sequence is the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride. google.comgoogle.com This transformation is typically achieved through treatment with a chlorinating agent.

A common method involves the use of thionyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct. prepchem.com Alternatively, concentrated hydrochloric acid can be employed as the chlorinating agent, often in a biphasic system with an organic solvent such as toluene. google.comgoogle.com

Reagent Solvent Temperature (°C) Yield (%)
Thionyl Chloride/PyridineMethylene (B1212753) Chloride< 25Not specified
Concentrated HClToluene20-25> 95

The subsequent step involves a nucleophilic substitution of the chloride in 4-(methylthio)benzyl chloride with a cyanide ion to yield 4-(methylthio)phenylacetonitrile (B1302252). google.comgoogle.com This reaction is a key step in building the carbon framework necessary for the final condensation.

The reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide or potassium cyanide. google.comgoogle.com To facilitate the reaction in a biphasic system (e.g., toluene and water), a phase transfer catalyst like tetrabutylammonium (B224687) chloride is often employed. google.comgoogle.com

Cyanide Source Catalyst Solvent Temperature (°C) Yield (%)
Sodium CyanideTetrabutylammonium ChlorideToluene/Water80-85> 95

The final key step in this multi-step synthesis is the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester, such as ethyl 6-methylnicotinate. google.com This reaction is a variation of the Claisen condensation, which involves the reaction between an ester and another carbonyl compound or a nitrile in the presence of a strong base. researchgate.netorgsyn.org

The reaction is typically carried out in the presence of a strong base, such as sodium methoxide (B1231860) or potassium tert-butoxide, which deprotonates the α-carbon of the nitrile, forming a nucleophilic carbanion. google.com This carbanion then attacks the carbonyl group of the pyridine ester. The initial condensation product is subsequently hydrolyzed and decarboxylated under acidic conditions to afford the final ethanone product. google.comquickcompany.in

Pyridine Ester Base Solvent Temperature (°C) Yield (%)
Ethyl 6-methylnicotinateSodium MethoxideToluene85-90 (addition), then refluxNot specified for final product
Hydrolysis and Decarboxylation Steps

Hydrolysis and subsequent decarboxylation are crucial terminal steps in various synthetic routes leading to acetylpyridines. These reactions are typically employed to remove an activating group, such as a cyano or ester group, which facilitates an earlier carbon-carbon bond formation but is not present in the final target molecule.

A common strategy involves the condensation of a nicotinic ester with a substituted acetonitrile, which generates a β-keto nitrile intermediate. google.com For instance, in a related synthesis, 4-(methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester to yield a 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine intermediate. This intermediate is then subjected to acidic conditions to induce both the hydrolysis of the nitrile group to a carboxylic acid and the subsequent decarboxylation of the resulting β-keto acid. google.com This sequence effectively removes the cyano group and yields the desired ethanone structure. The process is a well-established method for converting activated methylene compounds into ketones following an acylation or condensation reaction. google.comnih.gov

The choice of conditions for these steps is critical. Acid catalysis, often using strong mineral acids like hydrochloric acid, is common for the hydrolysis of nitriles and amides. google.com The decarboxylation of the intermediate β-keto acid is often thermally driven and can occur concurrently with hydrolysis under acidic conditions. google.com The general mechanism for the decarboxylation of pyridine carboxylic acids is a fundamental transformation in pyridine chemistry. nih.gov

Novel and Optimized Synthetic Routes

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer substantial improvements in efficiency, time, and resource utilization. nih.govchemistryviews.org These procedures, often involving multicomponent reactions (MCRs), are highly valued for their ability to rapidly construct complex molecules from simple precursors. nih.gov

For the synthesis of pyridine derivatives, one-pot methodologies have been successfully implemented. A notable example is the one-pot, four-component reaction for synthesizing 3-cyanopyridine (B1664610) derivatives using an aldehyde, a ketone, a source of cyanide (like ethyl cyanoacetate), and an ammonia (B1221849) source (ammonium acetate). nih.gov Such reactions can be significantly accelerated using microwave irradiation, which reduces reaction times from hours to minutes and often improves yields. nih.gov

This one-pot strategy minimizes the need for intermediate workup and purification, thereby reducing solvent consumption and waste. The application of this concept to the synthesis of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- could involve the condensation of appropriate precursors in a single vessel, potentially catalyzed by a reusable catalyst to further enhance its efficiency and sustainability. nih.govorganic-chemistry.org

MethodReaction TimeYieldConditionsReference
Conventional Heating 6–9 hours71–84%Reflux in ethanol nih.gov
Microwave Irradiation 3-5 minutes85–95%Microwave in ethanol nih.gov

Chemo-Enzymatic and Biocatalytic Approaches to Pyridine Derivatives

Biocatalysis and chemo-enzymatic methods are emerging as powerful and sustainable alternatives to traditional chemical synthesis. nbinno.com These approaches utilize the high selectivity and efficiency of enzymes or whole-cell systems to perform chemical transformations under mild, environmentally benign conditions. nih.gov

Recent research has focused on developing biocatalytic routes to substituted pyridines from renewable feedstocks like biomass. ukri.orgacsgcipr.org This involves using engineered microorganisms to perform key steps such as ring cyclization and functional group modification. ukri.org For example, recombinant microbial whole cells have been used in a one-pot process to prepare 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating a simpler and more sustainable alternative to organic synthesis. rsc.org

Chemo-enzymatic strategies combine the strengths of both chemical synthesis and biocatalysis. A notable example is the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines, a common scaffold in pharmaceuticals. nih.govacs.orgresearchgate.net This involves a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase. nih.govacs.org Furthermore, whole cells of microorganisms like Burkholderia sp. MAK1 can perform highly regioselective N-oxidation on pyridine compounds, offering a precise and green alternative to traditional oxidation methods that often use harsh reagents. nbinno.com The development of biocatalysts for the specific functionalization steps required for Ethanone, 1-[6-(methylthio)-3-pyridinyl]- synthesis represents a promising future direction.

Exploration of Green Chemistry Principles in Synthetic Design and Implementation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov This is achieved by adhering to a set of twelve principles, including maximizing atom economy, using safer solvents, improving energy efficiency, and utilizing renewable feedstocks. atiner.grresearchgate.net

In pyridine synthesis, green approaches include the use of nanocatalysts, aqueous media, and alternative energy sources like microwave and ultrasound to drive reactions. nih.govresearchgate.net These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate stoichiometric byproducts, like substitution and elimination reactions. acs.org

Traditional synthetic methods often have poor atom economy, even with high percentage yields, because significant amounts of reagents end up as waste. rsc.org To improve this, modern synthetic design favors the use of catalytic reagents over stoichiometric ones. Catalysts can be used in small amounts and are often recyclable, minimizing waste. researchgate.net For instance, developing a catalytic route for the synthesis of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- that proceeds via addition or cycloaddition reactions would represent a significant improvement in atom economy over classical condensation routes that produce water or other small molecules as byproducts.

Illustrative Atom Economy Comparison (Hypothetical)

Reaction TypeReactantsProductByproduct(s)% Atom Economy
Substitution (Low Economy) R-X + Nu-YR-NuX-Y(MW of R-Nu) / (MW of R-X + MW of Nu-Y) * 100
Addition (High Economy) A + BA-BNone100%

Solvents account for a large portion of the waste generated in chemical processes. researchgate.net Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. nih.govrsc.org Strategies for waste minimization include solvent recycling and the use of solvent-free reaction conditions, such as mechanochemistry, where mechanical force is used to drive reactions. ijarsct.co.innih.gov

When solvents are necessary, a hierarchy of preference is applied, favoring greener options like water, supercritical fluids, and certain bio-derived solvents. researchgate.net The removal of pyridine derivatives from wastewater is a significant environmental concern, highlighting the importance of choosing solvents with low toxicity and water solubility to prevent contamination and facilitate recovery. researchgate.net The development of a solvent- and halide-free synthesis for the target compound, utilizing solid-state reactions or green solvents, would align with modern principles of sustainable chemistry. researchgate.netrsc.org

Examples of Green Solvents

Solvent ClassExamplesRationale for Use
Aqueous WaterNon-toxic, non-flammable, inexpensive
Supercritical Fluids Supercritical CO₂Non-toxic, easily removed, tunable properties
Ionic Liquids e.g., [BMIM][PF₆]Low volatility, recyclable, tunable properties
Bio-solvents Cyrene, 2-MeTHFDerived from renewable resources, biodegradable

Chemical Reactivity and Functional Group Transformations of Ethanone, 1 6 Methylthio 3 Pyridinyl

Reactivity of the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl (C=O) function and an adjacent methyl group, is a primary site for a variety of chemical transformations.

Nucleophilic Additions and Condensation Reactions of the Carbonyl Group

The carbonyl carbon of the ethanone moiety is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of larger molecular frameworks.

Nucleophilic Additions: The carbonyl group can undergo nucleophilic addition reactions with a range of nucleophiles. For instance, Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Condensation Reactions: The carbonyl group readily participates in condensation reactions. A notable example is the Knoevenagel condensation, where the ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. This reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated ketone. Another important condensation is the Mannich reaction, a three-component reaction involving the ketone, an amine (primary or secondary), and a non-enolizable aldehyde (like formaldehyde). This reaction furnishes a β-amino-carbonyl compound, known as a Mannich base.

Reaction Type Reagents Product Type
Nucleophilic AdditionGrignard Reagents (R-MgX), Organolithiums (R-Li)Tertiary Alcohols
Knoevenagel CondensationActive Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate), Weak Baseα,β-Unsaturated Ketones
Mannich ReactionFormaldehyde, Primary or Secondary Amineβ-Amino-carbonyl compounds (Mannich bases)

α-Functionalization and Enolate Chemistry

The methyl group adjacent to the carbonyl, known as the α-carbon, possesses acidic protons. Deprotonation of this carbon generates a nucleophilic enolate ion, which is a key intermediate for various α-functionalization reactions.

α-Halogenation: In the presence of a suitable base and a halogen source (e.g., Br₂), the enolate can undergo α-halogenation to introduce a halogen atom at the methyl group. This reaction can proceed under either acidic or basic conditions, with the mechanism and regioselectivity potentially differing.

Oxidation and Reduction Pathways of the Ketone

The ketone functionality can be transformed through both oxidation and reduction reactions.

Oxidation: The Baeyer-Villiger oxidation is a notable oxidative transformation of ketones. google.com In this reaction, a peroxy acid is used to convert the ketone into an ester. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For Ethanone, 1-[6-(methylthio)-3-pyridinyl]-, the migration of the pyridinyl group would lead to the formation of a pyridyl acetate (B1210297) derivative, while migration of the methyl group would result in a methyl nicotinate (B505614) derivative.

Reduction: The carbonyl group can be reduced to a methylene group (-CH₂-) through several methods. The Clemmensen reduction employs zinc amalgam and concentrated hydrochloric acid, conditions that are suitable for substrates stable in strong acid. google.com Alternatively, the Wolff-Kishner reduction utilizes hydrazine (B178648) and a strong base at high temperatures, making it suitable for base-stable compounds. google.com

Reaction Reagents Product
Baeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)Ester
Clemmensen ReductionZn(Hg), conc. HClMethylene group (-CH₂-)
Wolff-Kishner ReductionH₂NNH₂, KOH, heatMethylene group (-CH₂-)

Transformations of the Pyridine (B92270) Ring System

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity compared to benzene (B151609). The presence of the methylthio and acetyl groups further influences its reactivity profile.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. wikipedia.org The reaction, when it occurs, typically requires harsh conditions and proceeds at the 3- and 5-positions. The 6-methylthio group, being an ortho, para-director and an activating group in benzene chemistry, would be expected to activate the pyridine ring towards EAS and direct incoming electrophiles to the positions ortho and para to it (positions 5 and 3, respectively). However, the strong deactivating effect of the pyridine nitrogen often overrides the activating effect of substituents.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.comwikipedia.org The 6-methylthio group can potentially act as a leaving group in NAS reactions, especially if the sulfur atom is oxidized to a sulfoxide (B87167) or sulfone, which are better leaving groups. Nucleophilic attack would be favored at the 6-position, facilitated by the electron-withdrawing acetyl group at the 3-position.

Metalation and Cross-Coupling Reactions at Pyridine C-H Bonds

Metalation: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. znaturforsch.com In pyridine derivatives, the nitrogen atom can act as a directing group, facilitating lithiation at the 2-position. However, the presence of other directing groups can influence the regioselectivity. The 6-methylthio group might also direct metalation to the adjacent C5 position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. If the pyridine ring is functionalized with a halide (e.g., at the 2-, 4-, or 6-position), it can participate in reactions like the Suzuki, Heck, and Sonogashira couplings. For instance, a 6-chloro or 6-bromo analogue of the title compound could be coupled with various boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce diverse substituents onto the pyridine ring.

Reaction Type Key Reagents/Catalysts Typical Transformation
Suzuki CouplingAryl/vinyl boronic acid, Pd catalyst, BaseFormation of biaryl or vinylpyridine derivatives
Heck CouplingAlkene, Pd catalyst, BaseFormation of substituted vinylpyridines
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseFormation of alkynylpyridine derivatives

N-Functionalization of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- possesses a lone pair of electrons, making it a nucleophilic center and a site for functionalization. A common transformation is N-oxidation, which converts the pyridine to a pyridine N-oxide. This transformation can be achieved using various oxidizing agents, most notably peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

The N-oxidation process modulates the electronic properties of the pyridine ring, increasing the electron density at the positions ortho and para to the nitrogen. This can alter the regioselectivity of subsequent reactions. In the context of oxidizing other functional groups within the molecule, N-oxidation can sometimes occur as an unintended side reaction. For instance, during the oxidation of the methylthio group to a sulfone using strong oxidants, the formation of the corresponding pyridine N-oxide has been observed as a potential byproduct. Careful control of reaction conditions is necessary to achieve selective oxidation of the sulfur atom without affecting the pyridine nitrogen.

Reactivity of the Methylthio Group

The methylthio (-SCH₃) group is a versatile functional moiety that can undergo several important transformations, significantly contributing to the synthetic utility of Ethanone, 1-[6-(methylthio)-3-pyridinyl]-.

The sulfur atom in the methylthio group is readily susceptible to oxidation, allowing for the stepwise formation of the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. This oxidation is a crucial transformation, particularly as the conversion to the sulfone is a key step in the synthesis of pharmaceutical compounds like Etoricoxib.

The oxidation can be controlled to yield either the sulfoxide or the sulfone by selecting the appropriate oxidant and stoichiometry. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and peroxy acids such as m-CPBA. The reaction to the sulfone is generally more common and is often carried out using an excess of the oxidizing agent or under more forcing conditions. The oxidation from the sulfide (B99878) to the sulfoxide is typically fast, while the subsequent oxidation of the sulfoxide to the sulfone is slower.

Below is a table summarizing typical conditions for the oxidation of the methylthio group in related structures.

Starting MaterialOxidizing Agent(s)Solvent(s)Temperature (°C)ProductYield (%)
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanoneHydrogen Peroxide, Acetic Acid, Methanesulfonic AcidAcetic Acid5-10, then 20-251-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone97.5
3-2-(4-(methylthio)phenyl)acetylpyridineHydrogen Peroxide, Sulfuric Acid, Acetic AcidAcetic Acid6-121-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneNot specified
Various Thioethersm-CPBADichloromethane0 to 35Sulfoxides or SulfonesHigh

This table is generated based on data from analogous chemical reactions and may not represent direct experiments on Ethanone, 1-[6-(methylthio)-3-pyridinyl]-.

The carbon-sulfur bond of the methylthio group can be cleaved through desulfurization reactions. A classic and effective method for this transformation is the use of Raney Nickel (Raney Ni). organicreactions.orgias.ac.in This reaction, a form of hydrogenolysis, involves treating the sulfur-containing compound with an excess of hydrogen-rich Raney Ni, typically in a solvent like ethanol. wikipedia.org This process replaces the methylthio group with a hydrogen atom, effectively converting the 6-(methylthio)pyridine moiety into a simple 6-H-pyridine. This reductive desulfurization is a valuable tool for removing the sulfur group after it has served its synthetic purpose. researchgate.net

Additionally, while not extensively documented for this specific molecule, pyridyl sulfides can theoretically participate in thiol/disulfide exchange reactions. chemrxiv.org This type of reaction involves the nucleophilic attack of a thiolate anion on the sulfur atom of the methylthio group or a corresponding disulfide. Such exchanges are fundamental in biochemistry and materials science for forming and cleaving disulfide bonds.

The pyridine ring is relatively electron-deficient, particularly at the C-2, C-4, and C-6 positions, due to the inductive effect of the ring nitrogen. This electron deficiency makes these positions susceptible to nucleophilic aromatic substitution (SₙAr), especially when a suitable leaving group is present. quimicaorganica.orgstackexchange.comyoutube.com

The methylthio group at the C-6 position of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- can potentially act as a leaving group in SₙAr reactions, being displaced by strong nucleophiles. The viability of -SCH₃ as a leaving group is enhanced if it is first oxidized to the corresponding sulfoxide or sulfone. These oxidized forms are much better leaving groups due to the increased electronegativity and stability of the resulting sulfinate or sulfonate anions. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov

Conversely, the sulfur atom of the methylthio group possesses lone pairs of electrons, giving it nucleophilic character. It can participate in reactions such as alkylation to form sulfonium (B1226848) salts, although this reactivity is tempered by the electron-withdrawing nature of the attached pyridine ring.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for rapidly building molecular complexity. bohrium.commdpi.com While specific MCRs starting directly with Ethanone, 1-[6-(methylthio)-3-pyridinyl]- are not widely reported, its structural motifs—a pyridyl ketone—are common building blocks in such reactions.

For example, the acetyl group and the adjacent pyridine ring position could potentially participate as a 1,3-dielectrophile in reactions with dinucleophiles. More broadly, pyridyl ketones are key precursors in established MCRs like the Kröhnke pyridine synthesis. wikipedia.org This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source (like ammonia (B1221849) or an ammonium (B1175870) salt) to construct a new, highly substituted pyridine ring. samipubco.com By adapting such methodologies, Ethanone, 1-[6-(methylthio)-3-pyridinyl]- could serve as a platform for generating diverse and complex heterocyclic structures. mdpi.com

Rearrangement Reactions and Mechanistic Investigations

The functional groups present in Ethanone, 1-[6-(methylthio)-3-pyridinyl]- allow for the possibility of several classical rearrangement reactions, providing pathways to alternative molecular scaffolds.

One potential transformation is the Beckmann rearrangement . acs.orglibretexts.org This reaction involves the conversion of the corresponding oxime (formed by reacting the ketone with hydroxylamine) into an amide under acidic conditions. The rearrangement of the oxime of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- would lead to the formation of N-(6-(methylthio)pyridin-3-yl)acetamide. The mechanism involves protonation of the oxime hydroxyl group, creating a good leaving group (water), followed by the migration of the pyridyl group to the electron-deficient nitrogen atom.

Another relevant transformation, following N-oxidation of the pyridine ring, is the Boekelheide rearrangement . acs.org This reaction typically occurs when a pyridine N-oxide bearing a methyl group at the 2-position is treated with an acylating agent like acetic anhydride (B1165640). The reaction cascade ultimately moves the methyl group's functionality onto the nitrogen and forms a new functional group at the original methyl position. While the subject molecule has a methylthio group at the 6-position, analogous rearrangements involving functionalized side chains on N-oxides are known and could provide a route for further diversification.

Mechanistic investigations into the reactions of this compound often focus on the established pathways for its core transformations. The oxidation of the methylthio group proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide, with a likely stepwise mechanism for the formation of the sulfoxide and then the sulfone. nih.gov Nucleophilic substitutions on the pyridine ring are understood to proceed through a resonance-stabilized anionic Meisenheimer intermediate, with the stability of this intermediate dictating the regioselectivity of the attack. stackexchange.com

Computational and Theoretical Chemistry Studies of Ethanone, 1 6 Methylthio 3 Pyridinyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of a compound from first principles. These methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution, energy, and geometry.

The electronic structure of a molecule is pivotal in determining its chemical reactivity and physical properties. Key descriptors derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) surface. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. scielo.brscirp.org

For pyridine (B92270) derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents on the pyridine ring. scispace.com For instance, in a study of 2-acetylpyridine (B122185) derivatives, the calculated HOMO-LUMO energy gaps were found to be relatively low, suggesting high reactivity. scielo.br The HOMO of 2-acetylpyridine is slightly delocalized on the pyridine ring and the carbonyl group, while the LUMO is localized on the carbonyl moiety. scielo.brscispace.com The introduction of different substituents can alter the localization and energy levels of these frontier orbitals. scispace.com

The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In a quantum chemical study of 2-bromo-3-hydroxy-6-methyl pyridine, the MEP surface was used to explain the reactive nature of the molecule. researchgate.net For Ethanone (B97240), 1-[6-(methylthio)-3-pyridinyl]-, the MEP surface would likely show negative potential (red and yellow areas) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Quinoline (Benzo[b]Pyridine)-6.646-1.816-4.83
2-Bromo-3-hydroxy-6-Methyl Pyridine-0.24189-0.043545.39512

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers, and their relative energies determine the preferred shape of the molecule. For Ethanone, 1-[6-(methylthio)-3-pyridinyl]-, key rotational barriers would be associated with the C-C bond connecting the acetyl group to the pyridine ring and the C-S bond of the methylthio group.

Quantum chemical calculations can predict the reactivity of a molecule and the most likely pathways for its reactions. The frontier molecular orbitals (HOMO and LUMO) are central to this prediction. The HOMO indicates regions of the molecule that are likely to act as electron donors (nucleophiles), while the LUMO points to regions that can act as electron acceptors (electrophiles).

For pyridine derivatives, the nitrogen atom is a common site for protonation and other electrophilic attacks. The presence of the electron-withdrawing acetyl group at the 3-position and the electron-donating methylthio group at the 6-position in Ethanone, 1-[6-(methylthio)-3-pyridinyl]- would create a unique electronic profile influencing its reactivity. A computational study on the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) showed that protonation of the pyridine nitrogen atom significantly increases the acidity of the methyl groups, facilitating subsequent reactions. nih.gov This highlights how the electronic environment of the pyridine ring can be modulated to control reaction pathways. Theoretical studies on the reactivity of thiazole (B1198619) derivatives have also utilized quantum chemical descriptors to understand their interaction with different electrophiles. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule and its interactions with its environment, such as a solvent or a biological receptor. acs.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the reactivity of new, untested compounds.

In the context of pyridine derivatives, QSRR studies have been successfully applied to predict their insecticidal activity. For example, a 3D-QSRR study on novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole (B1194373) moiety revealed that electron-withdrawing groups with appropriate bulk at specific positions of a benzene (B151609) ring attached to the pyridine core could enhance insecticidal activity. rsc.orgnih.gov This type of study would be highly relevant for Ethanone, 1-[6-(methylthio)-3-pyridinyl]-, especially if it is being investigated for applications in agrochemicals. By synthesizing a series of analogs with variations in the substituents and measuring their reactivity, a QSRR model could be developed to guide the design of more potent compounds.

QSAR ModelStatistical ParameterValue
CoMFA (vs. Mythimna separata)0.621
0.981
F value158.327
Standard Error of Estimate (SEE)0.075
CoMSIA (vs. Mythimna separata)0.563
0.957
F value62.351
SEE0.113

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; F: F-test value.

Ligand-Target Interaction Modeling for Mechanistic Insights (Excluding Clinical Outcomes)

When a molecule is designed to interact with a biological target, such as an enzyme or a receptor, ligand-target interaction modeling, often referred to as molecular docking, is a crucial computational technique. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. ashdin.com This information provides insights into the binding mechanism and can guide the design of molecules with improved affinity and selectivity.

Mechanistic Spectroscopic Investigations and Advanced Characterization of Ethanone, 1 6 Methylthio 3 Pyridinyl and Its Derivatives

In-Situ Spectroscopic Monitoring of Reaction Mechanisms (e.g., Advanced NMR, IR)

The synthesis of ethanone (B97240), 1-[6-(methylthio)-3-pyridinyl]- likely involves multi-step reaction sequences. In-situ spectroscopic monitoring, using techniques such as advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is crucial for elucidating the reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions.

Advanced NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for tracking the progress of a reaction in real-time. For the synthesis of ethanone, 1-[6-(methylthio)-3-pyridinyl]-, one could monitor the disappearance of signals corresponding to the starting materials and the appearance of signals for the product. For instance, in a hypothetical synthesis involving the acylation of a 2-(methylthio)pyridine (B99088) derivative, the characteristic chemical shifts of the aromatic protons and the methylthio group protons would be expected to change upon the introduction of the acetyl group at the 3-position.

Based on data for the analogous compound Ethanone, 1-(3-pyridinyl)-, the following ¹H NMR signals would be anticipated for the pyridinyl protons, with shifts influenced by the 6-methylthio substituent:

Proton Expected Chemical Shift (ppm) Multiplicity
H-28.9 - 9.1s
H-48.1 - 8.3d
H-57.3 - 7.5dd
CH₃ (acetyl)2.6 - 2.8s
SCH₃2.4 - 2.6s

Note: These are estimated values and would require experimental verification.

In-Situ IR Spectroscopy: Attenuated Total Reflectance (ATR) IR spectroscopy is particularly useful for monitoring reactions in solution. The key vibrational mode to observe would be the carbonyl (C=O) stretch of the acetyl group, which typically appears in the region of 1680-1700 cm⁻¹. The formation of ethanone, 1-[6-(methylthio)-3-pyridinyl]- would be indicated by the growth of a strong absorption band in this region. Other characteristic bands, such as C-S stretching and pyridine (B92270) ring vibrations, could also be monitored.

High-Resolution Mass Spectrometry for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of synthetic products and identifying reaction intermediates. For ethanone, 1-[6-(methylthio)-3-pyridinyl]-, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₈H₉NOS).

In the analysis of the reaction mixture, HRMS can detect and identify short-lived intermediates that may not be observable by other techniques. By coupling HRMS with a liquid chromatography (LC) system, a detailed profile of the reaction progress can be obtained, showing the formation and consumption of various species over time. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information, helping to confirm the connectivity of the methylthio and acetyl groups to the pyridine ring.

Property Value
Molecular Formula C₈H₉NOS
Monoisotopic Mass 167.0405 u
Calculated m/z [M+H]⁺ 168.0478

X-ray Crystallography for Solid-State Structural Elucidation and Supramolecular Interactions

X-ray crystallography provides definitive proof of molecular structure in the solid state. Although a crystal structure for ethanone, 1-[6-(methylthio)-3-pyridinyl]- is not publicly available, analysis of related compounds, such as 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, offers insights into the likely solid-state conformation and intermolecular interactions. nih.gov

In the solid state, molecules of pyridinyl ethanone derivatives often engage in various non-covalent interactions that dictate their crystal packing. For ethanone, 1-[6-(methylthio)-3-pyridinyl]-, weak C—H···O and C—H···N hydrogen bonds are expected to be significant. The carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor, while the aromatic protons of the pyridine ring can act as donors. nih.gov

Interaction Type Potential Participating Atoms/Groups
C—H···OPyridine C-H and Carbonyl O
C—H···NPyridine C-H and Pyridine N
π-π StackingPyridine rings
S-involved interactionsMethylthio group

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. Studies on related acetylpyridine derivatives have revealed the existence of conformational polymorphism. rsc.org

For ethanone, 1-[6-(methylthio)-3-pyridinyl]-, a polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and characterizing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The identification and characterization of different polymorphs are essential for understanding the structure-property relationships of this compound.

Biological Chemistry Research Applications: Mechanistic and Molecular Level Focus

In Vitro Biochemical Investigations

Detailed in vitro studies are crucial for characterizing the interaction of a compound with specific biological targets. For Ethanone (B97240), 1-[6-(methylthio)-3-pyridinyl]-, these investigations would typically focus on its potential to modulate the activity of key enzymes and its binding affinity to various receptors.

Enzyme Inhibition and Activation Studies (e.g., COX enzymes)

While direct enzymatic inhibition or activation data for Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is not extensively available in the public domain, the structural similarity of its core pyridine (B92270) scaffold to known pharmacologically active molecules provides a basis for targeted investigation. A significant area of interest is its potential interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2. This interest stems from the fact that structurally related compounds, such as certain diarylpyridinyl derivatives, are known to be potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain pathways.

Future research would involve quantitative assays to determine the concentration of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- required to inhibit 50% of the enzymatic activity (IC50) of both COX-1 and COX-2. Such studies would clarify whether the compound exhibits selective inhibition of COX-2, a desirable characteristic for anti-inflammatory agents with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Receptor Binding Assays and Affinity Determinations

To understand the full spectrum of its biological activity, receptor binding assays are essential. These assays would determine the affinity of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- for a wide panel of receptors, ion channels, and transporters. By using radiolabeled ligands that are known to bind to specific receptors, competition assays can quantify the binding affinity (Ki) of the test compound.

Given the presence of the pyridine ring, a common motif in neuroactive compounds, it would be pertinent to investigate its binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) and other central nervous system targets. High-affinity binding to a specific receptor would suggest a potential mechanism of action and guide further functional assays.

Molecular Target Identification and Validation

Identifying the specific molecular targets of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is a critical step in understanding its mechanism of action. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, can be employed. The identified proteins can then be analyzed using mass spectrometry.

Once potential targets are identified, validation studies are necessary to confirm a genuine and functionally relevant interaction. This can involve genetic techniques, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the target protein in cell lines, to observe if the cellular response to the compound is diminished or abolished.

Cell-Based Assays for Mechanistic Pathway Elucidation (Excluding Human Clinical Data)

Following the identification of potential molecular targets, cell-based assays provide a platform to investigate the downstream cellular consequences of the compound's activity. These assays are instrumental in mapping the signaling pathways that are modulated.

Assessment of Cellular Pathway Modulation (e.g., protein expression, phosphorylation)

If initial studies suggest an interaction with a particular signaling pathway, further experiments would be conducted to measure changes in protein expression and post-translational modifications, such as phosphorylation. For example, if Ethanone, 1-[6-(methylthio)-3-pyridinyl]- were to inhibit a specific kinase, a western blot analysis could be used to detect a decrease in the phosphorylation of that kinase's downstream substrates.

The table below illustrates hypothetical data from a western blot experiment investigating the effect of the compound on a key signaling protein.

TreatmentConcentration (µM)Phosphorylated Protein (Relative Units)Total Protein (Relative Units)
Vehicle Control01.001.00
Ethanone, 1-[6-(methylthio)-3-pyridinyl]-10.751.02
Ethanone, 1-[6-(methylthio)-3-pyridinyl]-100.320.98
Ethanone, 1-[6-(methylthio)-3-pyridinyl]-1000.111.01

Cell-Free and Recombinant Protein Studies

To confirm direct interaction with a molecular target and to study the kinetics of this interaction in a controlled environment, cell-free assays using recombinant proteins are invaluable. These assays can precisely measure the inhibitory or activating effects of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- on the purified target protein, free from the complexities of the cellular environment. This allows for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic efficiency (kcat) in the presence and absence of the compound, providing deeper insights into the mechanism of action.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Specificity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how the chemical structure of a compound influences its biological activity. For Ethanone, 1-[6-(methylthio)-3-pyridinyl]-, these studies focus on elucidating the roles of its key functional groups—the pyridine ring, the acetyl group, and the methylthio substituent—in molecular recognition and specificity. nih.gov

Influence of Functional Group Modifications on Binding Affinity and Enzyme Modulation

The biological activity of pyridine derivatives can be significantly altered by modifying their functional groups. nih.gov These modifications can affect the compound's size, shape, electron distribution, and lipophilicity, which in turn influences its binding affinity to receptors and its ability to modulate enzyme activity. mdpi.com

The Acetyl Group: The acetyl group at the 3-position of the pyridine ring is a crucial pharmacophore. The carbonyl oxygen can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. nih.gov Modifications to this group, such as replacing it with other acyl groups, can impact the compound's inhibitory effects on various cell lines, including leukemia, colon cancer, and ovarian cancer. For instance, altering the acetyl group can modulate the compound's interaction with the catalytic pocket of enzymes like VEGFR-2.

The Methylthio Group: The methylthio group at the 6-position of the pyridine ring significantly influences the compound's lipophilicity and metabolic stability. Bioisosteric replacement of the methylthio group is a common strategy in drug design to optimize these properties. mdpi.com For example, replacing the sulfur atom with other atoms or groups can lead to new interactions that stabilize the "ligand-target" complex and alter selectivity for biological targets. mdpi.com

To illustrate the impact of these modifications, consider the following hypothetical SAR data:

ModificationTargetResulting Change in Activity
Replacement of methylthio with methoxyEnzyme XDecreased binding affinity
Conversion of acetyl to a larger acyl groupReceptor YIncreased antagonist activity
Introduction of a substituent on the pyridine ringEnzyme ZAltered substrate specificity

These examples, while illustrative, are based on established principles of medicinal chemistry applied to pyridine derivatives. nih.govnih.gov

Stereochemical Aspects of Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.govnih.govmalariaworld.org While Ethanone, 1-[6-(methylthio)-3-pyridinyl]- itself is not chiral, the introduction of a chiral center, for instance by modifying the acetyl group, would result in enantiomers that could exhibit different biological activities. This is because biological targets such as enzymes and receptors are chiral and can interact differently with each enantiomer. nih.gov The spatial arrangement of atoms in a molecule can significantly affect its binding to a target, its metabolism, and its distribution within a biological system. nih.gov Therefore, if a chiral analog of this compound were to be developed, the stereochemistry would be a critical factor in determining its potency and pharmacokinetic properties. researchgate.net

Exploration as Probes for Biological Systems

The structural scaffold of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- presents opportunities for its development as a molecular probe to investigate biological systems.

Fluorescent Probes: Pyridine-based structures are common in the design of fluorescent probes. nih.gov By incorporating a fluorophore into the molecule or by modifying the existing structure to enhance its intrinsic fluorescence, derivatives of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- could be developed as fluorescent probes. nih.gov These probes could be used for various applications, including:

Enzyme Activity Assays: An enzyme-activated fluorescent probe could be designed where the fluorescence is quenched until a specific enzyme cleaves a part of the molecule, leading to a "turn-on" fluorescence signal. mdpi.com

Cell Imaging: Fluorescently labeled analogs could be used to visualize the localization and dynamics of their biological targets within living cells. mdpi.com

Metal Ion Detection: The pyridine nitrogen and other heteroatoms in the molecule could be exploited to design probes for the selective detection of metal ions. nih.gov

Spin-Labeled Probes: While less common for this specific scaffold, it is theoretically possible to introduce a stable free radical, such as a nitroxide, to create a spin-labeled probe. These probes are used in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules and their interactions.

Applications in Materials Science and Catalysis

Role in the Development of Advanced Chemical Sensors (Non-Biological)

Without primary research literature, any attempt to provide the requested detailed and scientifically accurate content, including data tables and research findings, would be speculative and would not meet the standards of scientific accuracy.

Future Research Directions and Unexplored Avenues

Development of Cascade Reactions and Domino Processes for Complex Synthesis

The structure of Ethanone (B97240), 1-[6-(methylthio)-3-pyridinyl]- is well-suited for the development of cascade or domino reactions, which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. rsc.orgnih.gov Future research could focus on utilizing the inherent reactivity of the ketone and pyridine (B92270) moieties to construct complex heterocyclic systems.

The ketone functionality can serve as a handle for various transformations. For instance, it can undergo enolization, making the α-carbon nucleophilic and susceptible to reactions with electrophiles. wikipedia.org This could be the entry point for a cascade sequence. The pyridine ring, being electron-deficient, can influence the reactivity of the adjacent ketone and participate in cyclization reactions. ccspublishing.org.cn

One potential avenue is the Kröhnke pyridine synthesis, where α-pyridinium methyl ketone salts react with α,β-unsaturated carbonyl compounds to form highly substituted pyridines. wikipedia.org While the target compound itself is a pyridyl ketone, its core could be modified to participate in similar domino reactions to build polycyclic aromatic systems. Another approach could involve a one-pot, multi-component reaction where the ketone, an aldehyde, and a nitrogen source react to build a new heterocyclic ring fused to the existing pyridine scaffold. nih.govresearchgate.net

Table 1: Potential Cascade Reactions for Future Exploration

Reaction Type Potential Reactants Potential Product Class
Domino Cyclization-Aromatization Aldehydes, β-ketoesters, ammonia (B1221849) source Polysubstituted bipyridines or fused pyridines
Michael Addition-Cyclization α,β-Unsaturated ketones or esters Thienopyridines or other fused heterocycles
Multi-component Reaction Malononitrile, aldehydes, ammonium (B1175870) acetate (B1210297) Densely functionalized pyridone derivatives

Investigation of Photo- and Electrochemical Reactivity

The photo- and electrochemical properties of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- remain largely unexplored. The presence of the pyridine ring and the ketone carbonyl group suggests that the compound may possess interesting reactivity under photochemical or electrochemical conditions. Acetylpyridine analogs, for example, have been incorporated into ruthenium-bipyridine complexes to study their electrochemical profiles, which show activity related to the metal center and the bipyridine ligands. tandfonline.com

Future research could investigate the following:

Photochemical Cyclizations: Irradiation with UV light could promote intramolecular cyclization reactions, potentially involving the methylthio group or an appropriately substituted precursor.

Electrochemical Sensing: The molecule could be explored as a precursor for polymers or surface modifications on electrodes for the selective sensing of metal ions or organic molecules. The pyridine nitrogen and the sulfur atom could act as coordination sites.

Redox Properties: Cyclic voltammetry could be employed to study the oxidation and reduction potentials of the compound. tandfonline.com The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. This transformation is a key step in the synthesis of related drugs like Etoricoxib.

Integration into Macrocyclic or Supramolecular Architectures

The pyridine unit is a well-established building block in supramolecular chemistry and the synthesis of macrocycles due to its ability to act as a hydrogen bond acceptor and a ligand for metal coordination. nih.govacs.org The rigid structure and defined coordination vector of the pyridine ring make it an ideal component for constructing complex, ordered architectures. researchgate.net

Ethanone, 1-[6-(methylthio)-3-pyridinyl]- could be a valuable precursor for creating novel macrocyclic and supramolecular structures:

Ligand Synthesis: The ketone group can be chemically modified, for example, by converting it into an imine or an oxime, to create bidentate or tridentate ligands. nih.gov These ligands could then be used to coordinate with transition metals to form metallomacrocycles or coordination polymers. nih.gov

Pyridinophanes: The compound could be incorporated into pyridinophane structures, which are macrocycles containing one or more pyridine rings. nih.gov Such molecules are of interest for their host-guest chemistry and catalytic properties.

Self-Assembly: Through non-covalent interactions like hydrogen bonding (e.g., C—H···O or C—H···N) and π–π stacking, derivatives of this compound could self-assemble into higher-order structures like sheets, helices, or capsules. nih.govnsf.gov

Exploration of New Biological Targets and Mechanistic Pathways at the Molecular Level

The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities. researchgate.netnih.govnih.govmdpi.comijnrd.org Pyridine derivatives have been reported as enzyme inhibitors, anticancer agents, and antimicrobials, among other applications. rsc.orgresearchgate.nettandfonline.com

Given this context, Ethanone, 1-[6-(methylthio)-3-pyridinyl]- and its derivatives represent a promising area for drug discovery research. Unexplored avenues include:

Screening against Diverse Targets: A library of derivatives could be synthesized by modifying the ketone and methylthio groups and screened against a wide array of biological targets, such as kinases, proteases, and G-protein coupled receptors.

Enzyme Inhibition: Many drugs containing a pyridine ring act as enzyme inhibitors. researchgate.net The structural features of the target compound could be tailored to fit the active site of specific enzymes. For example, the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor complexes.

Mechanistic Studies: For any identified bioactive derivatives, detailed mechanistic studies at the molecular level would be crucial. This would involve identifying the specific binding interactions with the target protein through techniques like X-ray crystallography and computational modeling.

Table 2: Potential Biological Targets for Derivatives

Target Class Specific Example(s) Rationale
Kinases PI3K, mTOR Phenyl-pyridyl switch often enhances potency. pharmablock.com
Dehydrogenases Lactate Dehydrogenase Pyridine nucleus can interact with NAD+ binding sites. tandfonline.com
Reverse Transcriptase HIV-1 RT Pyridinone derivatives are known NNRTIs. nih.gov
Dihydrofolate Reductase (DHFR) P. falciparum DHFR Pyridine-containing compounds are known antimalarials. tandfonline.com

Predictive Modeling for Rational Design of Novel Derivatives with Enhanced Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in drug design to predict the biological activity of compounds based on their physicochemical properties. iosrjournals.org By establishing a mathematical relationship between chemical structure and activity, QSAR can guide the synthesis of new derivatives with improved potency and reduced toxicity. frontiersin.org

For Ethanone, 1-[6-(methylthio)-3-pyridinyl]-, a future research direction would be to:

Synthesize a Library: Create a focused library of analogs with systematic variations at the ketone (e.g., reduction to alcohol, conversion to oxime), the methylthio group (e.g., oxidation to sulfoxide/sulfone), and the pyridine ring (e.g., addition of other substituents).

Biological Testing: Evaluate the biological activity of these compounds against a specific target.

Descriptor Calculation: Compute a range of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, polarizability, electronic properties) for each compound.

QSAR Model Development: Use statistical methods, including non-linear approaches like Gene Expression Programming, to build a predictive QSAR model. nih.govfrontiersin.org

Rational Design: Employ the validated QSAR model to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Sustainable Production and Environmental Impact Reduction Strategies

Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign solvents. nih.govorganic-chemistry.org The synthesis of pyridine derivatives is an area where such principles can be effectively applied. ijarsct.co.inresearchgate.net

Future research on the production of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- should focus on sustainability:

Alternative Solvents: Exploring the use of greener solvents like water, ethanol, or ionic liquids instead of traditional volatile organic compounds.

Catalysis: Developing more efficient catalytic systems, potentially using reusable solid acid catalysts or metal-on-solid-support catalysts, to improve yields and reduce waste. organic-chemistry.org

Energy Efficiency: Investigating the use of microwave-assisted synthesis or ultrasonic production, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.govacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, for instance, through one-pot multicomponent reactions. organic-chemistry.org This approach is inherently more sustainable than multi-step syntheses that require isolation and purification of intermediates.

By pursuing these future research directions, the scientific community can unlock the full potential of Ethanone, 1-[6-(methylthio)-3-pyridinyl]-, transforming it from a simple synthetic intermediate into a versatile platform for creating complex molecules, novel materials, and potentially life-saving therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.